Fusicoccin H
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Overview
Description
Fusicoccin H is a terpene glycoside.
Scientific Research Applications
Fusicoccin as a Tool in Plant and Animal Biology
Fusicoccin H, a member of the fusicoccanes class of diterpenes, is notable for targeting the P-type H+-ATPase in plant plasma membranes. This action, facilitated by 14-3-3 proteins, has established fusicoccin H as a valuable tool in plant physiology. Beyond its plant-based applications, recent evidence suggests its versatility extends to animal cells. Fusicoccin's interaction with 14-3-3 proteins, which are pivotal in cell biology, underscores its potential as a multifaceted tool in both plant and animal biology (de Boer & Leeuwen, 2012).
Transition from Plant Physiology to Pharmacology
Initially a tool in plant physiology, fusicoccin H has evolved into a pharmacological agent in animal disease treatment. Its ability to induce stomate opening across various plants led to widespread interest. The molecule's role in activating the plasma membrane H+-ATPase has been a focus of molecular studies. Recent advances demonstrate its influence on cellular processes involving 14-3-3 binding in both plants and animals, paving the way for its use as a 14-3-3 targeted drug (Camoni et al., 2018).
Structural Insights and Drug Development
The crystal structure of the complex involving plant 14-3-3 proteins, fusicoccin, and a phosphopeptide from the H+-ATPase offers valuable insights. Fusicoccin fills a cavity in the protein-phosphopeptide interaction surface, indicating potential applications in herbicide development. This structural understanding is significant for drug development strategies focusing on stabilizing protein-protein complexes rather than inhibiting them, as demonstrated by the fusicoccin interaction (Würtele et al., 2003).
Cellular and Biochemical Responses to Fusicoccin
Fusicoccin's ability to stimulate H2O2 production, activate alternative oxidase, and induce cytochrome c leakage in sycamore cell cultures highlights its potential for exploring stress-related cellular responses. This toxin-mediated overproduction of H2O2 and related phenomena provide a framework for studying cellular responses to stress conditions (Malerba et al., 2003).
Biosynthesis of Fusicoccins in Fungi
Fusicoccins are synthesized by an unusual chimera diterpene synthase in fungi, particularly in Phomopsis amygdali. The biosynthesis involves a multifunctional enzyme exhibiting both prenyltransferase and terpene cyclase activities. This discovery is crucial for understanding the efficient production of fusicoccadiene, a precursor for fusicoccins, in fungi and opens avenues for biotechnological exploitation (Toyomasu et al., 2007).
properties
CAS RN |
50906-51-9 |
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Product Name |
Fusicoccin H |
Molecular Formula |
C26H42O8 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O8/c1-12(2)15-7-8-26(4)9-17-14(10-27)5-6-16(17)13(3)20(29)24(19(15)26)34-25-23(32)22(31)21(30)18(11-28)33-25/h9,12-14,16,18,20-25,27-32H,5-8,10-11H2,1-4H3/b17-9-/t13-,14-,16+,18-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |
InChI Key |
FQPATHNUIPAADA-BXJVKJQWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(C)C)C)CO |
SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |
Canonical SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |
synonyms |
fusicoccin H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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